Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate
Overview
Description
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate is an organic compound with the molecular formula C14H10ClNO4S. It is a useful intermediate in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate typically involves the reaction of 4-chloro-2-nitrothiophenol with methyl 2-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-[(4-amino-2-nitrophenyl)thio]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound’s thioether linkage allows it to participate in thiol-disulfide exchange reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-nitrobenzoate: Similar structure but lacks the thioether linkage.
Methyl 2-(4-chloro-2-nitrophenyl)acetate: Similar functional groups but different core structure.
Uniqueness
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate is unique due to its combination of a nitro group, a chloro group, and a thioether linkage, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenyl)sulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S/c1-20-14(17)10-4-2-3-5-12(10)21-13-7-6-9(15)8-11(13)16(18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMSDYLLYNMPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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